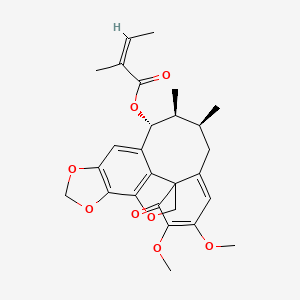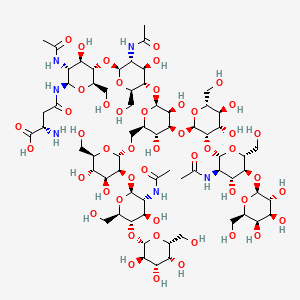
Sialylglyco peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sialylglycopeptide is a naturally occurring glycopeptide that can be extracted from hen egg yolks. It originates from the proteolytic cleavage of vitellogenin during yolk formation . This compound has wide applications in various fields due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sialylglycopeptide can be synthesized through various methods. One common approach involves the extraction from hen egg yolks, followed by purification and isolation of the compound. The process includes proteolytic digestion of peptide chains and concentration of sialylglycopeptide by ultrafiltration using membranes with a molecular weight cut-off of 1,000 Da .
Industrial Production Methods
The industrial production of sialylglycopeptide involves large-scale preparation and glycan characterization. This process includes the use of proteolytic digestion and ultrafiltration to concentrate the functional glycan chains of glycomacropeptide .
Analyse Chemischer Reaktionen
Types of Reactions
Sialylglycopeptide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving sialylglycopeptide include sialic acid derivatization strategies and reductive amination . These reagents help in the structural characterization and modification of the compound.
Major Products Formed
The major products formed from the reactions involving sialylglycopeptide include N-glycan oxazolines, sialyl Lewis-X structures, antennary polylactosamine repeats, and triantennary glycans . These products have significant applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Sialylglycopeptide has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of sialylglycopeptide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors and enzymes, leading to its biological effects. For example, sialylglycopeptide can be used as a precursor for the synthesis of constructs such as sialyl Lewis-X structures, which play a crucial role in cell-cell interactions and immune responses .
Vergleich Mit ähnlichen Verbindungen
Sialylglycopeptide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other glycopeptides bearing N-glycan structures, such as asymmetrically branched and triantennary glycans . These compounds share some similarities with sialylglycopeptide but differ in their specific glycan structures and applications.
Eigenschaften
Molekularformel |
C66H110N6O48 |
|---|---|
Molekulargewicht |
1755.6 g/mol |
IUPAC-Name |
(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C66H110N6O48/c1-15(81)68-30-39(91)50(24(10-77)105-57(30)72-29(85)5-19(67)58(102)103)114-59-31(69-16(2)82)40(92)53(27(13-80)110-59)117-64-49(101)54(118-66-56(46(98)37(89)23(9-76)109-66)120-61-33(71-18(4)84)42(94)52(26(12-79)112-61)116-63-48(100)44(96)35(87)21(7-74)107-63)38(90)28(113-64)14-104-65-55(45(97)36(88)22(8-75)108-65)119-60-32(70-17(3)83)41(93)51(25(11-78)111-60)115-62-47(99)43(95)34(86)20(6-73)106-62/h19-28,30-57,59-66,73-80,86-101H,5-14,67H2,1-4H3,(H,68,81)(H,69,82)(H,70,83)(H,71,84)(H,72,85)(H,102,103)/t19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,30+,31+,32+,33+,34-,35-,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,47+,48+,49-,50+,51+,52+,53+,54-,55-,56-,57+,59-,60-,61-,62-,63-,64-,65-,66+/m0/s1 |
InChI-Schlüssel |
YTZUJUWAGYQILI-IWUKDSMGSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


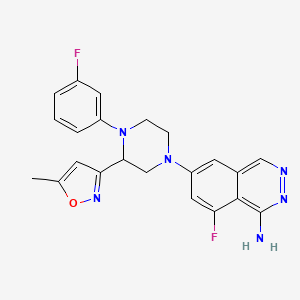
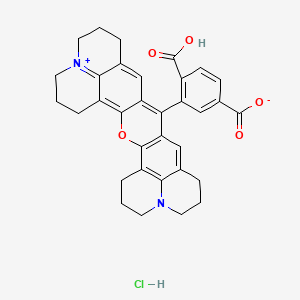
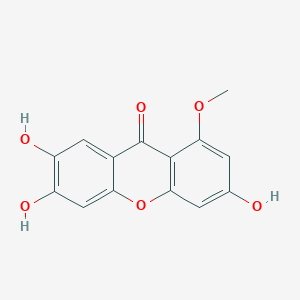

![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)
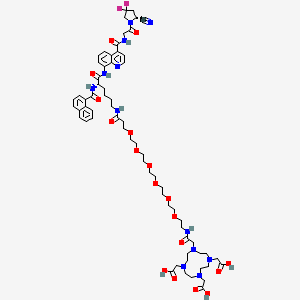
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)
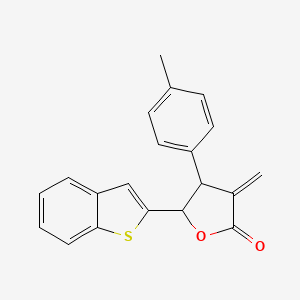
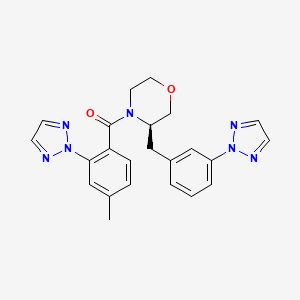
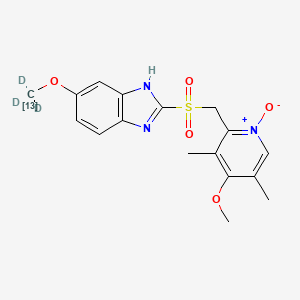
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
